molecular formula C11H14N2O3 B8615944 N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

Cat. No. B8615944
M. Wt: 222.24 g/mol
InChI Key: LFYMJIUKOUOUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

InChI

InChI=1S/C11H14N2O3/c1-16-9-4-5-10(11(6-9)13(14)15)12-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3

InChI Key

LFYMJIUKOUOUKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2CC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 L vessel was charged 4-methoxy-2-nitroaniline (1-1, 160 g, 952 mmol) in dichloromethane (2.44 L), cooled to 10° C. and cyclopropanecarboxyaldehyde (100 g, 143 mmol) was added in four 25 gram portions. The vessel was charged with acetic acid (300 ml, 523 mmol) via an addition funnel fitted on the reactor and charged to the reaction mixture over 20 minutes. After 45 minutes, the vessel was charged with sodium triacetoxyborohydride (444 g, 209 mmol) portionwise. The mixture was warmed to ambient temperature over 4 hours and was stirred for an additional 14 hours. The mixture was treated with saturated aqueous sodium bicarbonate (100 mL) and poured into sodium bicarbonate (4 L) and dichloromethane. The organic extract was concentrated in vacuo, providing the titled compound 8-1.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
2.44 L
Type
solvent
Reaction Step One
[Compound]
Name
four
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
444 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
4 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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